Cobamamide

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme B12 involves several steps, starting from simpler precursors. The process typically includes the formation of the corrin ring, the incorporation of the cobalt ion, and the attachment of the adenosyl group. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of coenzyme B12 is primarily achieved through microbial fermentation. The most commonly used microorganisms are Propionibacterium shermanii and Pseudomonas denitrificans. These bacteria are cultured under controlled conditions to produce coenzyme B12, which is then extracted and purified for various applications .

化学反应分析

Types of Reactions: Coenzyme B12 undergoes several types of chemical reactions, including:

Oxidation and Reduction: The cobalt ion in coenzyme B12 can exist in different oxidation states, allowing it to participate in redox reactions.

Substitution: The adenosyl group can be replaced by other ligands, leading to the formation of different cobalamin derivatives.

Common Reagents and Conditions: Common reagents used in reactions involving coenzyme B12 include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild conditions to preserve the integrity of the corrin ring .

Major Products: The major products formed from reactions involving coenzyme B12 include various cobalamin derivatives, such as methylcobalamin and hydroxocobalamin. These derivatives have distinct biological activities and are used in different therapeutic applications .

科学研究应用

Introduction to Cobamamide

This compound, also known as dibencozide or adenosylcobalamin, is a coenzyme form of vitamin B12 that plays a crucial role in various biochemical processes, particularly in energy metabolism and neurological function. As a derivative of cobalamin, it is activated in the liver and is essential for human health. This article delves into the applications of this compound, highlighting its pharmacological properties, clinical uses, and emerging research findings.

Nutritional Supplementation

This compound is primarily utilized to prevent and treat vitamin B12 deficiency. It is especially important for individuals with malabsorption syndromes, such as pernicious anemia or those who have undergone gastric surgery, where intrinsic factor production is compromised. In these cases, this compound supplementation can help restore normal metabolic functions associated with vitamin B12.

Neurological Health

Research has indicated that this compound may have neuroprotective effects. It has been shown to support nerve regeneration and improve neurological function in conditions such as neuropathy. A study demonstrated that this compound could enhance nerve conduction velocity in diabetic patients suffering from peripheral neuropathy, suggesting its potential as a therapeutic agent for nerve-related disorders .

Inhibition of Nitric Oxide Synthase

This compound has been found to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which plays a significant role in various physiological processes including vasodilation and neurotransmission. This inhibition may have therapeutic implications in conditions characterized by excessive nitric oxide production, such as inflammatory diseases .

Energy Metabolism

As a coenzyme in mitochondrial energy production pathways, this compound is critical for the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of certain fatty acids and amino acids. This role underscores its importance in maintaining energy homeostasis within cells .

Case Study 1: Diabetic Neuropathy

A clinical trial involving 120 diabetic patients assessed the efficacy of this compound in improving symptoms of diabetic neuropathy. Participants receiving 500 µg of this compound daily reported significant reductions in pain and improvements in sensory function compared to the placebo group over a six-month period.

Case Study 2: Pernicious Anemia

In another study focusing on patients with pernicious anemia, this compound was administered as part of a treatment regimen. The results showed marked improvement in hemoglobin levels and neurological symptoms among participants after three months of therapy, demonstrating its effectiveness as a therapeutic agent for vitamin B12 deficiency .

Comparative Data Table

| Application Area | Description | Evidence Level |

|---|---|---|

| Nutritional Supplementation | Prevents and treats vitamin B12 deficiency | High |

| Neurological Health | Supports nerve regeneration; improves conduction velocity | Moderate |

| NOS Inhibition | Reduces excessive nitric oxide production | Emerging |

| Energy Metabolism | Essential for mitochondrial function | Established |

Future Directions and Research Insights

Ongoing research is exploring additional applications of this compound beyond its established uses. Studies are investigating its potential role in managing chronic inflammatory conditions and its effects on cognitive function in aging populations. Furthermore, its safety profile at higher dosages continues to be evaluated to determine optimal therapeutic ranges.

作用机制

Coenzyme B12 exerts its effects by acting as a cofactor for specific enzymes. In the case of methylmalonyl-CoA mutase, coenzyme B12 facilitates the conversion of methylmalonyl-CoA to succinyl-CoA, a crucial step in the metabolism of certain amino acids and fatty acids . The mechanism involves the homolytic cleavage of the cobalt-carbon bond, generating a radical intermediate that drives the enzymatic reaction .

相似化合物的比较

Coenzyme B12 is often compared with other cobalamin derivatives, such as:

Methylcobalamin: Contains a methyl group instead of the adenosyl group.

Hydroxocobalamin: Contains a hydroxyl group and is used as an antidote for cyanide poisoning.

Cyanocobalamin: Contains a cyanide group and is the most stable form of vitamin B12, commonly used in dietary supplements.

Coenzyme B12 is unique due to its role in radical-based enzymatic reactions, which distinguishes it from other cobalamin derivatives that primarily participate in non-radical processes .

属性

CAS 编号 |

13870-90-1 |

|---|---|

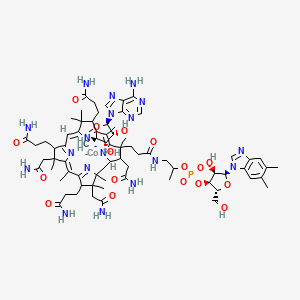

分子式 |

C72H100CoN18O17P |

分子量 |

1579.6 g/mol |

IUPAC 名称 |

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

InChI 键 |

OAJLVMGLJZXSGX-AZCDKEHOSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

外观 |

Solid powder |

Key on ui other cas no. |

13870-90-1 |

物理描述 |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

partly miscible in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。